1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O2/c1-24-16-4-2-13(12-15(16)18)3-5-17(23)21-9-6-14(7-10-21)22-11-8-19-20-22/h2,4,8,11-12,14H,3,5-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKXMMAZKGCQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3C=CN=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H22BrN3O2
- Molecular Weight : 364.28 g/mol
- CAS Number : Not explicitly mentioned in the sources.
The presence of the triazole moiety is significant as it is known for enhancing biological activity through various mechanisms, including interaction with enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. For instance, derivatives of triazole have been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 8 µg/mL |
| Triazole B | Escherichia coli | 16 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 4 µg/mL |
This table illustrates how triazole derivatives can inhibit bacterial growth effectively. The compound may share similar properties due to its structural components.
Anticancer Activity
The compound's potential anticancer properties have also been explored. Studies have shown that triazole-containing compounds can induce apoptosis in cancer cells through multiple pathways, including the inhibition of key signaling molecules involved in cell proliferation.
Case Study: Induction of Apoptosis
In a study involving human breast cancer cell lines, the target compound demonstrated:
- Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 50 µM after 24 hours.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry and caspase activation assays.
Neuroprotective Effects
Emerging research suggests that triazole derivatives may offer neuroprotective effects. The compound was evaluated in models of neurodegeneration:
- Model Used : Neuroblastoma cells exposed to oxidative stress.
- Results : The compound reduced oxidative stress markers and preserved cell viability, suggesting a protective mechanism against neurodegenerative processes.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety can inhibit enzymes such as phospholipase A2, which is involved in inflammatory processes.
- Receptor Modulation : Interaction with neurotransmitter receptors may contribute to its neuroprotective effects.
- Antioxidant Properties : The molecular structure may facilitate scavenging of free radicals, reducing oxidative damage.
Comparison with Similar Compounds
Research Findings and Implications
Triazole Isomerism : The 1,2,3-triazole in the target compound may offer stronger π-π stacking and hydrogen-bonding interactions compared to 1,2,4-triazole analogs, as seen in Compound A .
Bromine vs. Methoxy : The bromine atom in the target compound enhances lipophilicity (LogP ~3.8) and may improve membrane permeability compared to methoxy-dominated analogs (Compound A: LogP ~2.1) .
Metabolic Stability : Triazolone systems (Compound B) are prone to hydrolysis, whereas the free triazole in the target compound may offer better metabolic resilience .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
